

Carbobenzoxyglycylglycine chemical structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Carbobenzoxyglycylglycine*

Cat. No.: *B103884*

[Get Quote](#)

An In-depth Technical Guide to **Carbobenzoxyglycylglycine**

Abstract

Carbobenzoxyglycylglycine, commonly abbreviated as Cbz-Gly-Gly or Z-Gly-Gly, is a dipeptide derivative crucial in the field of synthetic peptide chemistry.[1][2] Its structure consists of two glycine amino acid residues linked by a peptide bond, with the N-terminus of the first glycine protected by a carbobenzyloxy (Cbz or Z) group.[1] This N-protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the amino terminus during the formation of peptide bonds.[1] This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and applications of **Carbobenzoxyglycylglycine**, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Formula

The fundamental identity of a chemical compound is defined by its structure and molecular formula. **Carbobenzoxyglycylglycine** is an N-protected dipeptide.

Molecular Formula: C₁₂H₁₄N₂O₅[1][2][3]

IUPAC Name: 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid[3]

Structure: The molecule comprises a benzyl chloroformate group attached to the nitrogen of a glycylglycine dipeptide.

Caption: 2D chemical structure of **Carbobenzoxyglycylglycine**.

Chemical Identifiers

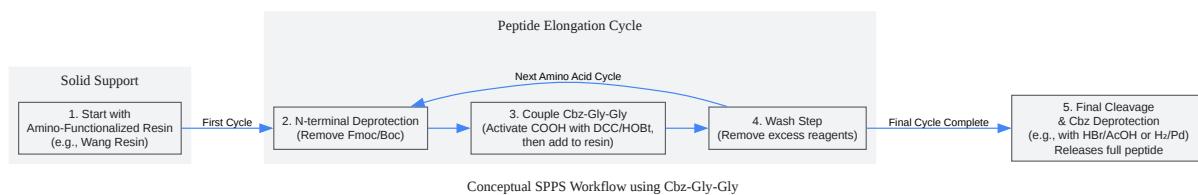
For unambiguous identification in databases and regulatory documents, a compound is assigned several unique identifiers.

Identifier	Value	Source
CAS Number	2566-19-0	[1] [2] [3]
Molecular Weight	266.25 g/mol	[1] [2] [3]
InChI	1S/C12H14N2O5/c15-10(13-7-11(16)17)6-14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,18)(H,16,17)	[2] [3] [4]
InChIKey	VFRCXEHNAFUTQC-UHFFFAOYSA-N	[2] [3] [4]
SMILES	C1=CC=C(C=C1)COC(=O)NC(=O)NCC(=O)O	[3]
Synonyms	Cbz-Gly-Gly, Z-Gly-Gly-OH, N-CBZ-Glycylglycine, (Carbobenzoxy)glycylglycine	[1] [2] [3]

Physicochemical Properties

The physical and chemical properties of Cbz-Gly-Gly dictate its handling, storage, and reactivity. It is typically a white to off-white solid.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Physical State	Solid, White to Almost white powder/crystal	[1] [2] [4]
Melting Point	178-180 °C	[2] [5]
Boiling Point	587.2±45.0 °C (Predicted)	[2]
Density	1.323±0.06 g/cm ³ (Predicted)	[2]
pKa	3.41±0.10 (Predicted)	[2]
Solubility	Soluble in polar organic solvents; DMSO (Slightly), Methanol (Very Slightly, Heated)	[1] [2]
Storage Temperature	Room Temperature, sealed in dry conditions	[2] [4] [5]


Experimental Protocols and Applications

Core Application: Peptide Synthesis

Carbobenzoxyglycylglycine is primarily used as a building block in peptide synthesis.[\[1\]](#) The Cbz group serves as a temporary protecting group for the N-terminal amine. This protection prevents the dipeptide from self-polymerizing or reacting at its N-terminus, allowing for controlled, stepwise elongation of a peptide chain at its C-terminus.

Conceptual Workflow: Use in Solid-Phase Peptide Synthesis (SPPS)

While specific protocols vary, the general workflow for incorporating Cbz-Gly-Gly into a growing peptide chain on a solid support follows a well-established cycle. The process involves coupling the carboxylic acid of Cbz-Gly-Gly to the free amine of the resin-bound peptide.

[Click to download full resolution via product page](#)

Caption: Workflow for using Cbz-Gly-Gly in solid-phase peptide synthesis.

Methodology Details:

- Resin Preparation: The synthesis begins with a solid support resin (e.g., Wang or Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.
- Deprotection: The N-terminal protecting group (often Fmoc or Boc) of the resin-bound amino acid is removed to expose a free primary or secondary amine.
- Activation: The carboxylic acid group of **Carbobenzoxyglycylglycine** is activated. A common method involves using a carbodiimide activator like dicyclohexylcarbodiimide (DCC) in the presence of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to form a highly reactive ester, minimizing side reactions and racemization.
- Coupling: The activated Cbz-Gly-Gly is added to the resin. The free amine on the resin attacks the activated carboxyl group, forming a new peptide bond.
- Capping and Washing: The resin is washed thoroughly to remove unreacted reagents and byproducts. A capping step may be introduced to block any unreacted amine groups.
- Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin. This step is typically performed using a strong acid cocktail (e.g., trifluoroacetic acid). The Cbz group is stable to these conditions but can be removed via catalytic hydrogenation (H₂/Pd) or with HBr in acetic acid.

Safety and Handling

Carbobenzoxyglycylglycine is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed.

Hazard Type	GHS Statement	Pictogram
Skin Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)
Eye Irritation	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)
Respiratory Irritation	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)
Acute Toxicity	H302: Harmful if swallowed	GHS07 (Exclamation Mark)

(Data sourced from aggregated GHS information).[2][3][4]

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]

Conclusion

Carbobenzoxyglycylglycine is a well-characterized and indispensable reagent in synthetic organic chemistry, particularly for the synthesis of peptides. Its defined structure, predictable reactivity, and the stability of the Cbz protecting group make it a reliable building block for constructing complex peptide molecules. Understanding its physicochemical properties and adhering to appropriate safety protocols are essential for its effective and safe utilization in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2566-19-0: N-cbz-gly-gly | CymitQuimica [cymitquimica.com]
- 2. Cbz-Gly-Gly | 2566-19-0 [chemicalbook.com]
- 3. Carbobenzoxyglycylglycine | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Carbobenzoxy)glycylglycine | 2566-19-0 [sigmaaldrich.com]
- 5. (Carbobenzoxy)glycylglycine | 2566-19-0 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [Carbobenzoxyglycylglycine chemical structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103884#carbobenzoxyglycylglycine-chemical-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com